1-Octen-3-OL
Overview
Description
Oct-1-en-3-ol: is a volatile organic compound with the molecular formula C8H16O mushroom alcohol due to its presence in the aroma of mushrooms. This compound is an alkenyl alcohol with a structure based on an unbranched chain of eight carbon atoms, featuring a hydroxy group at the third carbon and a double bond between the first and second carbons . Oct-1-en-3-ol is notable for its role as an insect attractant and its presence in various fungi and plants .
Mechanism of Action
Target of Action
1-Octen-3-OL, a volatile compound ubiquitous in fungi and certain plant species, plays a significant role in plant innate immunity . It acts as a self-stimulating oxylipin messenger, priming and inducing defense mechanisms in marine algae . The compound’s primary targets include various biochemical pathways involved in plant defense .
Mode of Action
The production of this compound is self-amplified via the fatty acid-oxylipin metabolic cycle through a positive feedback loop . It acts as a messenger that induces the marine alga P. haitanensis to be in a “primed” state, ready for defense by upregulating the synthesis of methyl jasmonic acid, indole-3-acetic acid, and gibberellin A3 . These oxylipins adjust the redox state in cells, resulting in host defense activation .
Biochemical Pathways
This compound affects several biochemical pathways. It is produced via the fatty acid-oxylipin metabolic cycle . In fungi, the biosynthetic pathway from linoleic acid to this compound involves the conversion of linoleic acid to 10-hydroperoxide (10-HPOD) by deoxygenation, followed by the cleavage of 10-HPOD to yield this compound and 10-oxodecanoic acid .
Pharmacokinetics
It’s known that the compound is volatile and can be rapidly formed from its primeveroside after mechanical wounding of soybean leaves . This suggests that the compound may have a rapid onset of action and could be quickly metabolized and eliminated.
Result of Action
The action of this compound results in various molecular and cellular effects. It can inhibit the growth of certain fungi, destroy the cell structure of mycelium, reduce the content of ergosterol in mycelium, and effectively suppress the germination of sporangiospores and the elongation of germ tubes . In plants, it can induce a “primed” state, ready for defense by upregulating the synthesis of certain oxylipins .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the production of this compound is self-amplified in marine algae, which thrive in the niche of intertidal zones . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of seawater, potential biotic and abiotic stresses, and the specific requirements of living attached to the benthos .
Biochemical Analysis
Biochemical Properties
1-Octen-3-ol interacts with various enzymes, proteins, and other biomolecules. It is formed during the oxidative breakdown of linoleic acid . The production of this compound is self-amplified via the fatty acid-oxylipin metabolic cycle through a positive feedback loop .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by adjusting the redox state in cells, resulting in host defense activation . It also induces changes in gene expression and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It acts as a messenger that induces a “primed” state and readiness for defense by upregulating the synthesis of methyl jasmonic acid, indole-3-acetic acid, and gibberellin A3 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is observed that the lipid profile continues to change from 30 to 60 minutes .
Metabolic Pathways
This compound is involved in the fatty acid-oxylipin metabolic cycle . It interacts with enzymes and cofactors in this pathway. The production of this compound is self-amplified via this metabolic cycle through a positive feedback loop .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One method to synthesize oct-1-en-3-ol involves the Grignard reaction. This process starts with 1-bromohexane, which reacts with magnesium to form hexylmagnesium bromide.
Fatty Acid-Oxylipin Metabolic Cycle: In marine algae, oct-1-en-3-ol is produced through the fatty acid-oxylipin metabolic cycle.
Industrial Production Methods: Industrial production of oct-1-en-3-ol typically involves chemical synthesis using the Grignard reaction due to its efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Oct-1-en-3-ol can undergo oxidation to form oct-1-en-3-one, a ketone analog.
Reduction: It can be reduced to form octan-3-ol, a saturated alcohol.
Substitution: The hydroxy group in oct-1-en-3-ol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Oxidation: Oct-1-en-3-one
Reduction: Octan-3-ol
Substitution: Depending on the substituent, products can vary widely.
Scientific Research Applications
Chemistry: Oct-1-en-3-ol is used as a model compound in studies of volatile organic compounds and their interactions with other chemicals. It is also studied for its role in the biosynthesis of other oxylipins .
Biology: In marine algae, oct-1-en-3-ol acts as a signaling molecule, playing a crucial role in defense mechanisms against pathogens and herbivores . It is also involved in inter-plant communication and can prime plants for defense responses .
Medicine: Research has shown that oct-1-en-3-ol can cause dopamine neuron degeneration by disrupting dopamine handling, making it a compound of interest in studies related to neurodegenerative diseases .
Industry: Oct-1-en-3-ol is used in the flavor and fragrance industry due to its characteristic mushroom aroma. It is also used as an insect attractant in pest control applications .
Comparison with Similar Compounds
Pent-1-en-3-ol: Another alkenyl alcohol with similar properties but a shorter carbon chain.
Oct-1-en-3-one: The oxidized form of oct-1-en-3-ol, with a ketone functional group instead of a hydroxy group.
Oct-1-en-3-yl acetate: An ester derivative of oct-1-en-3-ol, used in flavor and fragrance applications.
Uniqueness: Oct-1-en-3-ol is unique due to its dual role as both a signaling molecule in plants and an attractant for insects. Its presence in the aroma of mushrooms and its involvement in various biological processes make it a compound of significant interest in multiple fields of research .
Properties
IUPAC Name |
oct-1-en-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h4,8-9H,2-3,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMOENVRRABVKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3035214 | |
Record name | 1-Octen-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3035214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless oily liquid; powerful sweet earthy odour with strong herbaceous note reminiscent of lavender-lavadin, rose and hay | |
Record name | (R)-1-Octen-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031299 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-Octen-3-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1084/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
84.00 to 85.00 °C. @ 25.00 mm Hg | |
Record name | (R)-1-Octen-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031299 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
Record name | 1-Octen-3-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1084/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.835-0.845 | |
Record name | 1-Octen-3-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1084/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3391-86-4 | |
Record name | 1-Octen-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3391-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Octen-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-OCTEN-3-OL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87563 | |
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Record name | 1-Octen-3-ol | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-Octen-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3035214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oct-1-ene-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-OCTEN-3-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXB511GE38 | |
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Melting Point |
175 °C | |
Record name | (R)-1-Octen-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031299 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1-Octen-3-ol interacts with odorant receptors (ORs) located primarily on the maxillary palps and antennae of insects. [, , , , , ] These receptors are highly specific for the different enantiomers of this compound. [, , , ] Binding of this compound to these ORs triggers a signaling cascade that ultimately influences insect behavior, acting as an attractant for some species, a repellent for others, or even modifying feeding and oviposition behavior. [, , , , , ]
A:
- Spectroscopic data:
ANone: The provided research focuses on this compound's role as a semiochemical and not as a catalyst. Therefore, information about its catalytic properties and applications is not available in these studies.
A: Research shows that even slight modifications to the structure of this compound, such as changes in the position of the double bond or the hydroxyl group, can significantly impact its activity. [, ] Additionally, the enantiomeric form of this compound plays a crucial role in its interaction with insect ORs, resulting in distinct behavioral responses. [, , , ] For instance, the (R)-(-)-1-octen-3-ol enantiomer generally shows a higher affinity for mosquito ORs and elicits stronger attraction in some species compared to the (S)-(+)-enantiomer. [, , ]
A: this compound is volatile and susceptible to degradation depending on environmental factors. [, ] Researchers have explored controlled release systems, such as using capillary action in glass vials with specific barbant lengths, to achieve desired release rates for attracting insects in the field. []
ANone: The provided research primarily focuses on the biological activity of this compound and does not explicitly address SHE regulations. It's important to consult relevant regulatory bodies and safety data sheets for comprehensive information on handling and using this compound.
A: The research primarily focuses on this compound's effects on insects and fungi. [, , , , , , , , , , , , ] Data on its pharmacokinetics and pharmacodynamics in mammals, including ADME, is not extensively covered in these studies.
ANone: Studies have demonstrated the efficacy of this compound in various settings:
- Insect attraction and repellency: Field trials using traps baited with this compound have shown its efficacy in attracting or repelling different mosquito species, tsetse flies, and sandflies, highlighting its potential for insect control. [, , , , , , , ]
- Fungal growth inhibition: In vitro studies show that this compound can inhibit the growth of certain fungi, such as Penicillium expansum, suggesting potential applications as a natural antifungal agent. [, ]
- Plant responses: Research has demonstrated that this compound can affect seed germination and seedling development in Arabidopsis thaliana. [, ] Further studies explore its potential as a signaling molecule in plant-fungal interactions. []
ANone: While generally considered safe as a flavor and fragrance agent, research has identified some potential toxicological effects of this compound:
- Neurotoxicity: Studies in Drosophila melanogaster suggest that exposure to this compound can disrupt dopamine packaging, leading to neurodegeneration and motor deficits. []
- Cytotoxicity: Research indicates that this compound can induce oxidative stress and inflammatory responses in Drosophila melanogaster, potentially contributing to cellular damage. [, , ]
- Human health implications: While more research is needed to ascertain the long-term health effects of this compound in humans, its potential neurotoxic and cytotoxic effects raise concerns about the potential impact of prolonged exposure to elevated levels, particularly in indoor environments with fungal growth. [, , ]
A: Research on this compound began in the early 1980s with the discovery of its attractant properties for tsetse flies. [] Subsequent studies have uncovered its broader role as a semiochemical, attracting or repelling various insects, including mosquitoes and sandflies. [, , , , , , , ] Research has also identified its presence in various fungi, its potential as a biocontrol agent, and its influence on plant growth. [, , , , , ] More recently, studies have begun to explore the potential toxicological effects of this compound, particularly its neurotoxic and cytotoxic properties. [, , ]
ANone: Research on this compound spans several disciplines, including:
- Entomology: Understanding the behavioral responses of insects to this compound is crucial for developing effective insect control strategies, particularly for disease vectors. [, , , , , , , , ]
- Mycology: Research on this compound's role in fungal biology, its production by various fungal species, and its potential as a biocontrol agent offers opportunities for managing fungal pathogens and exploring fungal-plant interactions. [, , , , ]
- Plant science: Investigating the effects of this compound on plant growth and development provides insights into plant signaling pathways and potential applications for promoting plant health. [, , ]
- Toxicology: Research exploring the potential neurotoxic and cytotoxic effects of this compound in model organisms such as Drosophila melanogaster contributes to a better understanding of its potential health impacts and informs strategies for mitigating potential risks. [, , ]
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